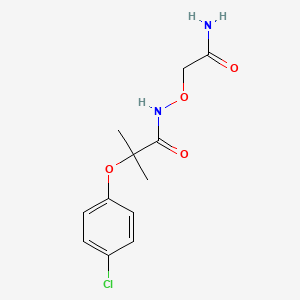
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, also known as AOCA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. AOCA has been found to have a wide range of potential applications, including as an anticancer agent, an antiviral agent, and a treatment for neurological disorders. In
Wirkmechanismus
The mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can inhibit the activity of enzymes such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its potential as a multi-targeted agent, with the ability to affect multiple pathways and processes in cells. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to have low toxicity in animal studies, which may make it a promising candidate for further research. However, one limitation of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide. One area of interest is its potential use in combination with other anticancer agents, to enhance their effectiveness and reduce side effects. Additionally, further research is needed to better understand the mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, and to identify its specific targets in cells. Finally, studies are needed to evaluate the safety and efficacy of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with ethyl chloroformate and then with 2-aminoacetaldehyde diethyl acetal. The final product is then purified through recrystallization to obtain N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has also been studied for its antiviral properties, with research suggesting that it can inhibit the replication of certain viruses, including the herpes simplex virus. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-11-8-6(10)4-1-2-4/h4H,1-3H2,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKQLXYQJDQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)




![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)


![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
